Azulen-1,5-imine (9CI)
Description
Properties
CAS No. |
141959-04-8 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.173 |
InChI |
InChI=1S/C10H7N/c1-2-8-6-7-4-5-10(11-8)9(7)3-1/h1-6,11H |
InChI Key |
LGSYBPNDCAKXCD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C=CC2=CC(=C1)N3 |
Synonyms |
Azulen-1,5-imine (9CI) |
Origin of Product |
United States |
Theoretical and Computational Investigations of Azulen 1,5 Imine 9ci
Conformational Analysis and Isomerism of Azulen-1,5-imine (9CI)2.2.1. E/Z Isomerism and Relative Stabilities2.2.2. Tautomerism and Protropic Equilibria
Further research and computational studies would be necessary to provide the scientifically accurate and detailed information requested for this specific compound.
Computational Spectroscopic Predictions for Azulen-1,5-imine (9CI)
Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectroscopic properties of molecules, aiding in their identification and characterization. Methods like Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trpreprints.org
For various azulene-based imine ligands, DFT and TD-DFT calculations have been successfully used to interpret their electronic absorption spectra and understand the nature of their electronic transitions. rsc.org These studies often correlate well with experimental findings and provide insights into how structural modifications, such as protonation, affect the spectroscopic properties. mdpi.com For example, in some azulene (B44059) imines, protonation leads to significant changes in fluorescence, a phenomenon that can be rationalized through computational analysis of the frontier molecular orbitals (HOMO and LUMO). mdpi.com
Similarly, computational methods have been shown to accurately predict NMR chemical shifts and infrared frequencies for other complex heterocyclic systems, providing a valuable tool for structural confirmation. dergipark.org.trmdpi.com Although specific predicted spectroscopic data for Azulen-1,5-imine (9CI) is not available in the existing literature, the table below provides an example of the kind of data that such a computational study would yield.
Table 2: Predicted Spectroscopic Data for a Hypothetical Molecule (Note: This table is for illustrative purposes and does not represent calculated data for Azulen-1,5-imine (9CI).)
| Spectroscopic Technique | Predicted Data Type | Predicted Values |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | 7.2-8.5 (aromatic protons), 4.5 (imine proton) |
| ¹³C NMR | Chemical Shifts (ppm) | 160.1 (C=N), 120-140 (aromatic carbons) |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | ~1640 (C=N stretch), ~3050 (C-H aromatic stretch) |
This interactive table illustrates the format of predicted spectroscopic data that would be obtained from computational analysis.
Reactivity and Reaction Mechanisms of Azulen 1,5 Imine 9ci
Electrophilic and Nucleophilic Reactions of Azulen-1,5-imine (9CI)
The azulene (B44059) nucleus is known for its distinct reactivity towards both electrophiles and nucleophiles, a consequence of its nature as a fusion of an electron-rich cyclopentadienyl (B1206354) anion and an electron-poor tropylium (B1234903) cation. sciforum.net This inherent duality dictates the regioselectivity of substitution reactions.
The imine functional group (C=N) is characterized by a polarized double bond, making the carbon atom electrophilic and the nitrogen atom nucleophilic and basic. nih.gov This allows for a range of reactions at this site.
Addition: The imine carbon is susceptible to nucleophilic addition. While specific studies on Azulen-1,5-imine are scarce, the general reactivity of imines suggests that strong nucleophiles can add to the C=N bond. ucl.ac.uk The electrophilicity of the imine can be enhanced by protonation of the nitrogen atom with an acid, forming a more reactive iminium cation. nih.govmasterorganicchemistry.com
Hydrolysis: Imines can be hydrolyzed back to their corresponding carbonyl compounds and amines, typically in the presence of aqueous acid. masterorganicchemistry.com The process begins with the protonation of the imine nitrogen, followed by the nucleophilic attack of water. masterorganicchemistry.com This reaction is generally reversible, with the equilibrium driven by the presence of a large excess of water. masterorganicchemistry.com For azulene-containing imines, such as N-(azulen-1-ylmethylene)arylamines, hydrolysis can be a method to regenerate the parent azulene-1-carbaldehyde. thieme-connect.de The rate of hydrolysis can be pH-dependent and is influenced by the electronic properties of the substituents. nih.govu-szeged.hu
Reduction: The imine double bond can be reduced to form a secondary amine. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This reaction is a fundamental process in organic synthesis for converting imines to amines.
The azulene core's reactivity is well-documented, with specific positions favored for different types of attack.
Electrophilic Attack: The five-membered ring of the azulene system carries a partial negative charge, making it the preferred site for electrophilic substitution. dergipark.org.tr Reactions such as Friedel-Crafts acylation and Vilsmeier-Haack formylation typically occur at the C1 and C3 positions. nih.govnih.gov In N-(azulen-1-ylmethylene)arylamines, electrophilic halogenation with reagents like copper(II) chloride is predicted to occur regioselectively at the C3 position of the azulene moiety. rsc.org
Nucleophilic Attack: The seven-membered ring is electron-deficient and thus susceptible to nucleophilic attack or addition. nih.gov Nucleophiles tend to add to the C2, C4, C6, and C8 positions. nih.gov Strong nucleophilic reagents, such as organolithium compounds, can add to the seven-membered ring to form intermediate Meisenheimer complexes, which can then be dehydrogenated to yield substituted azulenes. mdpi.com
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the substitution of hydrogen atoms in electrophilic aromatic rings. sciforum.net This reaction involves a nucleophile carrying a leaving group. mdpi.com In azulene systems, VNS reactions with carbanions proceed to give substitution products primarily at the C4 and C6 positions of the seven-membered ring. sciforum.net
The presence of electron-withdrawing groups on the five-membered ring of azulene enhances its reactivity in VNS reactions. sciforum.netidexlab.com For instance, VNS hydroxylation with tert-butylhydroperoxide occurs selectively at the C6 position in azulene derivatives that are substituted with electron-withdrawing groups. sciforum.netidexlab.com Similarly, VNS amination can be achieved using reagents like 4-amino-1,2,4-triazole. mdpi.comidexlab.com
| Azulene Reactant | VNS Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Azulene | Carbanions (e.g., from chloromethanesulfonamides) | C-4 and C-6 | sciforum.net |
| Azulene with EWG on 5-membered ring | t-Butylhydroperoxide/KOtBu | C-6 (Hydroxylation) | sciforum.netidexlab.com |
| Azulene | 4-Amino-1,2,4-triazole | C-6 (Amination) | mdpi.comidexlab.com |
Cycloaddition Reactions Involving Azulen-1,5-imine (9CI) and its Derivatives
Cycloaddition reactions are a key strategy for constructing complex cyclic and polycyclic systems. The extended π-system of azulene and its derivatives makes them suitable partners in various cycloaddition reactions. clockss.orgjst.go.jp
[6+4] Cycloadditions: The azulene system can participate as a 6π component in [6+4] cycloadditions. Fulvenes are common 4π partners in these reactions. For example, 6-aminofulvenes react with 2-oxo-2H-pyran-5-carboxylic acid esters via a [6+4] cycloaddition, followed by elimination steps, to yield azulene derivatives, albeit in low yields. mdpi.com
[3+2] Cycloadditions: 1,3-dipolar cycloadditions are a versatile method for synthesizing five-membered heterocyclic rings. Heteroaromatic N-ylides, such as those derived from 1-azaazulene, can act as 1,3-dipoles. semanticscholar.org For instance, 2-chloro-1-azaazulene N-ylide, generated in situ, undergoes 1,3-dipolar cycloaddition with acetylenic esters to form fused heterocyclic systems like 2a-azabenz[cd]azulene derivatives. semanticscholar.org
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. iitk.ac.inorganic-chemistry.orgsigmaaldrich.com While the parent azulene is not a typical diene for this reaction, its derivatives, particularly those with modified ring systems like azulenones, can participate.
The reaction of a conjugated diene with a dienophile is a cornerstone of organic synthesis. masterorganicchemistry.com In the context of azulene chemistry, a Diels-Alder reaction between propargyl-guaiazulene and tetraphenylcyclopentadienone (B147504) has been used to synthesize a complex cycloadduct in high yield. dergipark.org.tr Furthermore, 3-acylamino-2H-pyran-2-ones can act as dienes in Diels-Alder reactions with alkynes, leading to highly substituted aniline (B41778) derivatives after the elimination of CO2 from the initial cycloadduct. chim.it This strategy highlights how azulene precursors or related heterocyclic systems can be employed in Diels-Alder chemistry to build complex aromatic structures.
| Reaction Type | π-System Components | Product Type | Reference |
|---|---|---|---|
| [6+4] Cycloaddition | 6-Aminofulvene + 2-Oxo-2H-pyran derivative | Azulene derivative | mdpi.com |
| [3+2] Cycloaddition | 1-Azaazulene N-ylide + Acetylenic ester | Fused Heterocycle (e.g., 2a-azabenz[cd]azulene) | semanticscholar.org |
| [4+2] Diels-Alder | Propargyl-guaiazulene + Tetraphenylcyclopentadienone | Cycloadduct | dergipark.org.tr |
| [4+2] Diels-Alder | 3-Acylamino-2H-pyran-2-one + Alkyne | Substituted Aniline | chim.it |
Rearrangement Reactions of Azulen-1,5-imine (9CI)
The reactivity of Azulen-1,5-imine is fundamentally influenced by the inherent tendencies of its core azulene skeleton to undergo structural reorganization under thermal and photochemical conditions. The presence of the 1,5-imine bridge is expected to modulate these classical azulene reactions, although specific studies on this compound remain limited.
Thermal Rearrangements
The most well-documented thermal reaction of the azulene core is its irreversible isomerization to the more thermodynamically stable naphthalene (B1677914). wikipedia.org This rearrangement typically requires high temperatures (350–450°C) and can proceed through several proposed mechanisms. wikipedia.orgrsc.org The reaction is often catalyzed by radicals, which attack the seven-membered ring, initiating a skeletal migration that culminates in the formation of the naphthalene structure. rsc.org Computational studies have also elucidated intramolecular pathways, avoiding radical initiators, with a route involving a bicyclo[6.2.0]decapentaene (a norcaradiene-like) intermediate being identified as a probable mechanism. researchgate.net
For Azulen-1,5-imine, it is plausible that the azulene-to-naphthalene rearrangement would be a dominant thermal pathway. However, the imine bridge would likely alter the reaction energetics and potentially the mechanism. The strain introduced by the bridge could lower the activation energy for rearrangement compared to unsubstituted azulene. The fate of the imine bridge during such a high-temperature process is uncertain; it could be cleaved, or it could participate in the rearrangement, leading to nitrogen-containing polycyclic aromatic products.
Table 1: Proposed Mechanisms for Thermal Azulene-to-Naphthalene Rearrangement
| Mechanism Type | Key Intermediates/Features | Typical Conditions | Reference(s) |
|---|---|---|---|
| Radical-Catalyzed | Radical adducts to the 7-membered ring, followed by carbon migration. | 350–450°C, presence of radical initiators (e.g., methyl radicals). | rsc.org |
| Intramolecular (Norcaradiene Pathway) | Valence isomerization to a norcaradiene-type intermediate, followed by ring opening and rearrangement. | High temperatures; studied via computational methods. | researchgate.net |
| Dyotropic Mechanism | Consecutive 1,2-hydrogen and 1,2-carbon shifts. | High temperatures. | wikipedia.org |
Photochemical Rearrangements
The photochemistry of azulene and its derivatives is distinct from its thermal behavior. While the parent azulene is relatively stable photochemically, certain derivatives, particularly dihydroazulenes, exhibit photochromism, reversibly isomerizing to vinylheptafulvene structures upon irradiation. uni-regensburg.de This process involves a photochemical ring-opening, which can often be reversed thermally. uni-regensburg.de Although this is not a rearrangement of the aromatic system itself, it highlights the photosensitivity of the azulene framework. It has been noted that photodecomposition of azulenes under UVA radiation can lead to the formation of various products, including oligomeric compounds. nih.gov The introduction of an imine bridge in Azulen-1,5-imine could introduce new photochemical pathways, potentially involving the n-π* transition of the C=N bond, though specific studies are required to elucidate these possibilities.
Dimerization and Oligomerization Pathways of Azulen-1,5-imine (9CI)
The electronic properties of the azulene nucleus, characterized by an electron-rich five-membered ring and an electron-poor seven-membered ring, make it susceptible to dimerization and oligomerization reactions under various conditions. nih.govresearchgate.net
Oxidative coupling is a common pathway for dimerization. For instance, the oxidation of some azulene derivatives with reagents like iron(III) chloride (FeCl₃) can lead to the formation of 1,1'-biazulenes. mdpi.comrsc.org This reactivity stems from the tendency of the azulene system to form a radical cation, which then dimerizes. mdpi.com Dimerization can also be promoted by metal catalysts or occur as a side reaction during other transformations. rsc.orguzh.ch In some cases, dimerization can occur between different positions on the azulene rings, leading to a variety of structural isomers. uzh.ch
The presence of the 1,5-imine bridge in Azulen-1,5-imine would likely influence these pathways. The free, electron-rich C3 position would be a probable site for oxidative dimerization, potentially leading to a C3-C3' linked dimer. Furthermore, the inherent strain of the bridged system might promote intermolecular reactions as a means to relieve ring strain. The photodecomposition of azulenes can also yield oligomeric materials, a pathway that could be relevant for Azulen-1,5-imine. nih.gov
Table 2: Examples of Azulene Dimerization/Oligomerization
| Reaction Type | Conditions/Reagents | Positions Involved | Product Type | Reference(s) |
|---|---|---|---|---|
| Oxidative Coupling | FeCl₃ | C1-C1' | 1,1'-Biazulene | rsc.org |
| Radical Cation Dimerization | FeCl₃ | C1 (azulene) and C4 (phenyl) | Hetero-dimer | mdpi.com |
| Acid-Catalyzed Dimerization | Brønsted or Lewis acids with acetylenedicarboxylates | Various (e.g., C8-C6', C8-C8') | Complex heptacyclic dimers | uzh.ch |
| Metal-Mediated Dimerization | Gold catalysts | Not specified | Azulene dimers | rsc.org |
| Photodecomposition | UVA radiation | Not specified | Oligomeric polyoxygenated compounds | nih.gov |
Exploration of Azulen-1,5-imine (9CI) in Dynamic Covalent Chemistry
Dynamic covalent chemistry (DCC) is a powerful strategy for the self-assembly of complex molecular architectures from simpler building blocks using reversible covalent bond formation. researchgate.net The reversibility allows for "error-checking" and "proof-reading" during assembly, leading to the thermodynamically most stable product. acs.org The imine bond, formed from the condensation of an amine and an aldehyde, is a cornerstone of DCC due to its typically reversible nature under acidic or specific solvent conditions. researchgate.netcsic.es
The azulene scaffold has been successfully incorporated into DCC to create sophisticated structures. Notably, azulene-based dialdehydes have been reacted with triamines to form stable, hexaimine cages. researchgate.net This demonstrates the compatibility of the azulene nucleus with the conditions required for dynamic imine chemistry.
Within this context, Azulen-1,5-imine can be viewed in two ways:
As a Product of Intramolecular DCC: The formation of Azulen-1,5-imine itself can be considered an intramolecular cyclization, a process that could potentially be reversible under the right conditions, embodying a simple dynamic covalent system.
As a Building Block in DCC: As a constrained, bicyclic molecule with a potentially reversible imine bond, Azulen-1,5-imine could serve as a unique building block for larger supramolecular structures. The cleavage and reformation of its internal imine bridge could be triggered by external stimuli, such as pH changes, allowing it to participate in component exchange with other aldehydes or amines in a dynamic system. acs.orgcsic.es While this application is speculative, the established use of both azulenes and imines in DCC suggests that Azulen-1,5-imine is a molecule of significant theoretical interest for the design of novel, responsive chemical systems and materials. researchgate.netmpg.de
Advanced Spectroscopic and Analytical Characterization of Azulen 1,5 Imine 9ci
Application of Mass Spectrometry for Reaction Monitoring and Product Identification
There is a lack of published mass spectrometry data detailing the fragmentation patterns or use in reaction monitoring specifically for Azulen-1,5-imine (9CI).
Derivatives and Analogues of Azulen 1,5 Imine 9ci
Potential Applications in Advanced Chemical Research and Materials Science Research Oriented Focus
Azulen-1,5-imine (9CI) as a Building Block for Complex Polycyclic Aromatic Hydrocarbons
The synthesis of complex and novel polycyclic aromatic hydrocarbons (PAHs) is a burgeoning field of research, driven by the potential for new materials with unique optoelectronic properties. Azulene-containing PAHs are of particular interest due to their typically low HOMO-LUMO gaps and distinct electronic structure compared to their benzenoid isomers. rsc.orgresearchgate.net
While a variety of azulene (B44059) derivatives have been successfully employed as precursors for creating larger, conjugated systems, rsc.org the specific use of Azulen-1,5-imine (9CI) in the synthesis of complex PAHs is not yet extensively documented in publicly available research. The intrinsic reactivity of the azulene core and the presence of the imine functionality suggest potential for its use in novel synthetic pathways, such as cycloaddition or condensation reactions, to build larger, nitrogen-containing aromatic structures. Methodologies like phenyl-addition/dehydrocyclization (PAC) and intramolecular cyclization are established routes for PAH synthesis that could potentially be adapted for specialized precursors like Azulen-1,5-imine (9CI). nih.govrsc.org
Precursors for Organic Electronic and Photonic Materials Research
The field of organic electronics relies on the development of novel semiconducting materials for applications ranging from solar cells to light-emitting diodes. nih.gov The azulene moiety is a promising component for such materials due to its inherent dipole moment and its ability to act as either an electron donor or acceptor. nih.govmdpi.com This bipolar nature, arising from electron drift from the seven-membered ring to the five-membered ring, is a key feature for designing advanced electronic materials. nih.gov
Although research has highlighted the potential of various azulene derivatives in optoelectronics, mdpi.com specific studies detailing the integration of Azulen-1,5-imine (9CI) as a precursor for these applications are limited. The compound's rigid, planar structure combined with the electronic characteristics of the azulene-imine system could theoretically lead to materials with favorable charge-transport properties and stability.
Non-linear optical (NLO) materials are crucial for technologies like optical data storage and communications. nih.gov Organic molecules with large hyperpolarizabilities, particularly those with "push-pull" electronic structures, are of great interest. The azulene core is an excellent candidate for NLO materials due to its intrinsic dipolar structure. nih.gov It can function as an electron-donating group, an electron-accepting group, or a conjugated bridge within a larger NLO chromophore. nih.gov
Theoretical and experimental studies have shown that the NLO properties of an azulene molecule can be significantly enhanced by substitution with electron-accepting groups. researchgate.net Furthermore, computational studies suggest that the strategic placement of nitrogen atoms within an azulene-based nanographene structure can dramatically increase both first and second hyperpolarizabilities. rsc.org This indicates that the nitrogen atom within the Azulen-1,5-imine (9CI) structure could play a crucial role in enhancing its NLO response, making it a promising candidate for further investigation in this area.
Table 1: NLO Properties of Selected Azulene-Based Systems
| Compound/System | Key Feature | Investigated NLO Property | Finding | Source |
| Azo-Azulene Derivatives | Substitution with thiazole (B1198619) group | Third-order susceptibility (χ(3)) | NLO properties significantly enhanced by electron-accepting thiazole group. | researchgate.net |
| Azulenyl Azo Dyes in PMMA film | Push-pull system | Second-order NLO susceptibility | Showed significant second harmonic generation (SHG) upon poling. | nih.gov |
| N-doped Azulene Nanographene | Theoretical doping with N atoms | First & Second Hyperpolarizability | Introduction of N atoms results in large static first and second hyperpolarizabilities. | rsc.org |
The development of novel dyes is driven by applications in textiles, printing, and photonics. Compounds incorporating both azulene and imine functionalities are known to possess interesting photophysical properties. The azulene moiety itself is known for its brilliant blue color, which arises from an unusual S2 → S0 electronic transition. nih.gov
The combination of an azulene core with an imine or azo group creates a potent "push-pull" system, where the azulene often acts as the electron-donating component. researchgate.net This intramolecular charge transfer is responsible for the intense colors of these dyes. Research on azulene-based imine ligands has demonstrated that their fluorescence can be switched on and off through protonation and deprotonation, a property known as stimuli-responsive emissive behavior. rsc.org This suggests that Azulen-1,5-imine (9CI), with its integrated imine group, could serve as a core structure for developing advanced, environmentally sensitive dyes and chromophores. researchgate.netrsc.org
Ligands in Coordination Chemistry and Metal Complexation Research
The nitrogen atom of the imine group and the π-system of the azulene core in Azulen-1,5-imine (9CI) make it a prime candidate for use as a ligand in coordination chemistry. Azulene and its derivatives are known to form stable complexes with a variety of transition metals. researchgate.net
Specifically, azulene-based imine compounds have been synthesized and shown to act as effective ligands. For instance, an azulene-based monoimine ligand has been successfully used to form a cyclometalated complex with platinum. rsc.org This demonstrates the ability of the azulene-imine scaffold to coordinate with metal centers, opening avenues for the development of new catalysts, sensors, or materials with novel magnetic or electronic properties.
The ability to selectively bind and detect metal ions is critical for environmental monitoring and chemical sensing. Researchers have developed polymer-modified electrodes using azulene derivatives that can selectively detect heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). mdpi.commdpi.com In these systems, the azulene moiety provides the polymerizable backbone, while other functional groups provide the primary binding sites. mdpi.comresearchgate.net
More direct evidence of metal interaction comes from studies on azulene-based imine ligands, which have been shown to coordinate directly to platinum. In a notable example, the resulting platinum complex was able to further coordinate with a thallium ion (Tl⁺) to form a trinuclear Pt₂Tl complex via Pt-Tl dative bonds. rsc.org This capacity for forming polymetallic complexes highlights the potential of Azulen-1,5-imine (9CI) in designing sophisticated multimetallic arrays and sensors.
Table 2: Metal Ion Interactions with Azulene-Based Systems
| Azulene System | Metal Ion(s) | Application/Finding | Mechanism | Source |
| (E)-5-(azulen-1-yldiazenyl)-1H-tetrazole | Pb²⁺, Cd²⁺, Cu²⁺, Hg²⁺ | Sensor for heavy metal ions | Complexation via tetrazole unit on a polyazulene electrode. | mdpi.com |
| (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones | Pb²⁺, Cd²⁺ | Selective detection of ions | Complexation via rhodanine (B49660) group on a polyazulene electrode. | mdpi.comresearchgate.net |
| Azulene-based monoimine ligand | Pt²⁺, Tl⁺ | Formation of polymetallic complexes | Cyclometalation with Pt, followed by dative bond formation with Tl. | rsc.org |
Probes for Mechanistic Organic Chemistry Studies
Chemical probes are molecules designed to interact with specific species or environments, providing a detectable signal that offers insight into chemical or biological processes. The stimuli-responsive nature of certain azulene derivatives makes them suitable for such applications.
A key study on azulene-based imine ligands revealed that their fluorescence is highly sensitive to pH. rsc.org The ligands are fluorescent in their neutral state but become non-fluorescent upon protonation by an acid. This fluorescence can be restored by adding a base. This "on-off" switching capability is the hallmark of a fluorogenic probe. The rigid structure of Azulen-1,5-imine (9CI) could make it an excellent scaffold for developing probes to study reactions involving proton transfer or to sense changes in the acidity of a chemical environment.
Role in Supramolecular Chemistry Research (e.g., molecular recognition)
The unique electronic and structural characteristics of the azulene moiety make it a compelling building block in the field of supramolecular chemistry, particularly in the design of systems for molecular recognition. The fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring gives azulene a significant dipole moment, which can be exploited for directed intermolecular interactions. When incorporated into an imine architecture, such as in azulene-based imine cages, these properties are harnessed to create sophisticated host-guest systems with notable recognition capabilities.
A key finding in the study of these azulene-based imine cages is their ability to act as hosts for metal cations, a fundamental aspect of molecular recognition. The hexaimine cyclic cage, in particular, has been shown to accommodate silver cations through a template-assisted synthesis. acs.org This complexation event induces a significant conformational change in the macrobicycle, shifting from an eclipsed to a staggered orientation of the bridgehead N–CH2– bonds. acs.org This demonstrates the adaptability of the azulene-based imine framework upon guest binding.
Furthermore, the hexaimine cage exhibits recognition of neutral molecules through halogen bonding, forming extended chains with triiodoperfluorobenzene. acs.org This highlights the versatility of the azulene-based imine scaffold in recognizing a range of guest species through different non-covalent interactions. The inherent fluorescence of the azulene motif adds another dimension to its utility in molecular recognition, as the emission properties of these cages are sensitive to their molecular environment and solid-state packing. acs.org This suggests the potential for developing fluorescent sensors based on these supramolecular hosts.
The table below summarizes the key findings related to the molecular recognition properties of an azulene-based hexaimine cage.
| Guest Species | Type of Interaction | Key Observation |
| Silver Cations (Ag+) | Metal-Ligand Coordination | Formation of a disilver–metallacage; significant conformational change of the host. acs.org |
| Triiodoperfluorobenzene | Halogen Bonding | Formation of halogen-bonded supramolecular chains. acs.org |
These findings underscore the significant potential of azulene-based imines in the rational design of advanced supramolecular systems for selective molecular recognition and sensing applications.
Q & A
Q. How to reconcile conflicting literature reports on Azulen-1,5-imine’s biological activity?
- Methodological Answer : Critically assess assay conditions (cell lines, concentrations, controls) across studies. Reproduce key experiments with strict adherence to protocols. Use meta-analysis tools to identify trends or outliers. Publish negative results to reduce publication bias .
Data Presentation Guidelines
- Tables : Include spectral data (e.g., NMR shifts) in tables with footnotes explaining anomalies.
- Figures : Use color-coded reaction schemes or orbital diagrams to highlight electronic properties. Avoid overcrowding with chemical structures; limit to 2–3 per figure .
- Supplementary Materials : Provide raw spectra, crystallographic data (CIF files), and computational details. Use hyperlinks in the main text for easy access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
